1-Tosylimino-1,3-dithiane-1,3,3-trioxide

Description

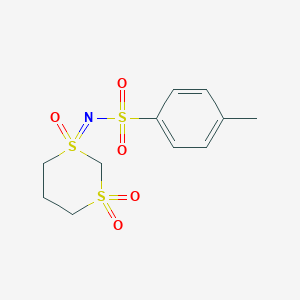

1-Tosylimino-1,3-dithiane-1,3,3-trioxide is a sulfur-containing heterocyclic compound characterized by a dithiane backbone functionalized with a tosylimino group (-NTs) and three sulfonyl (-SO₂) moieties. This structure confers unique reactivity, particularly in nucleophilic and electrophilic reactions, making it valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C11H15NO5S3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

4-methyl-N-(1,3,3-trioxo-1,3-dithian-1-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C11H15NO5S3/c1-10-3-5-11(6-4-10)20(16,17)12-18(13)7-2-8-19(14,15)9-18/h3-6H,2,7-9H2,1H3 |

InChI Key |

UGRMPECRZCASJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCCS(=O)(=O)C2 |

Origin of Product |

United States |

Scientific Research Applications

Protecting Groups

One of the primary applications of 1-Tosylimino-1,3-dithiane-1,3,3-trioxide is as a protecting group for carbonyl compounds. This method is particularly advantageous due to the stability of the dithiane moiety under various reaction conditions. The compound can effectively shield carbonyl functionalities during multi-step syntheses, allowing for selective transformations without interference from the protected groups.

Umpolung Reactions

The compound plays a significant role in umpolung reactions, where it acts as a nucleophile in reactions such as the Corey-Seebach reaction. This application is critical for generating carbon nucleophiles from carbonyl compounds, facilitating various synthetic pathways that would otherwise be challenging.

Synthesis of Natural Products

In natural product synthesis, this compound has been employed to construct complex molecular architectures. For instance, it has been used to create bicyclic systems and other heterocycles through strategic alkylation and rearrangement reactions. These transformations are essential for developing bioactive compounds with therapeutic potential.

Case Study 1: Synthesis of Bicyclo[1.1.1]pentanes

A study investigated the use of 2-aryl-1,3-dithianes in propellylation reactions to form bicyclo[1.1.1]pentanes. The method demonstrated that using lithiated dithianes could yield products in moderate to high efficiency under optimized conditions. This approach highlights the versatility of dithianes in constructing complex cyclic structures relevant to medicinal chemistry .

Case Study 2: Application in Natural Product Synthesis

Research has shown that 2-lithio-1,3-dithiane can be utilized in the alkylation of various substrates to synthesize complex natural products. For instance, it was employed in a multi-step synthesis involving intramolecular alkylation and subsequent transformations to yield biologically active compounds . The ability to manipulate dithianes effectively allows chemists to access diverse chemical space.

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dithiane 1-Oxide

- Structure: Contains a single sulfonyl group on the dithiane ring, lacking the tosylimino and additional sulfonyl substituents.

- Synthesis : Prepared via oxidation of 1,3-dithiane using peracids or hydrogen peroxide, as described in .

- Reactivity: Less electrophilic compared to 1-Tosylimino-1,3-dithiane-1,3,3-trioxide due to fewer electron-withdrawing groups. Primarily used as a chiral auxiliary in asymmetric synthesis.

Thiomorpholinoacetic Acid 1',1'-Dioxide Monohydrate

- Structure : Features a morpholine ring fused with a sulfone and acetic acid group.

- Applications: Used in peptide mimetics and enzyme inhibition studies. Unlike this compound, it lacks the dithiane backbone, resulting in distinct conformational flexibility .

Tetrachloromonospirocyclotriphosphazenes

- Structure : Phosphazene-based compounds with chlorine substituents (e.g., compounds 1 and 2 in ).

- Reactivity: Highly reactive toward nucleophiles due to labile P–Cl bonds, whereas this compound exhibits stability under similar conditions owing to its sulfonyl and tosylimino groups .

2-(2-Thienyl)-1,3-dioxolane

- Structure : Combines a dioxolane ring with a thienyl group.

- Functionality: Primarily employed as a solvent or ligand in coordination chemistry. Its lack of sulfonyl or imino groups limits its utility in redox-active reactions compared to the target compound .

Comparative Data Table

Key Research Findings

- Electrophilic Reactivity: The tosylimino group in this compound enhances its electrophilicity, enabling selective reactions with amines and thiols. This contrasts with 1,3-dithiane 1-oxide, which requires harsher conditions for similar transformations .

- Catalytic Potential: Preliminary studies suggest utility in palladium-catalyzed cross-coupling reactions, outperforming thiomorpholinoacetic acid derivatives due to stronger metal coordination via sulfonyl groups .

Preparation Methods

Sulfonation and Oxidation Sequence

The foundational approach to 1-tosylimino-1,3-dithiane-1,3,3-trioxide involves sequential sulfonation and oxidation of 1,3-dithiane derivatives. The 1,3-dithiane scaffold is first sulfonated at the sulfur atoms using tosyl chloride (TsCl) under basic conditions. For example, treatment of 1,3-dithiane with TsCl in the presence of triethylamine (EtN) in dichloromethane (DCM) at 0°C yields 1,3-ditosyldithiane. Subsequent oxidation of the remaining sulfur atom with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) generates the trioxide moiety.

Key Reaction Conditions:

-

Sulfonation: TsCl (2.2 equiv), EtN (2.5 equiv), DCM, 0°C → rt, 12 h (yield: 85–90%).

-

Oxidation: mCPBA (3.0 equiv), DCM, −20°C → rt, 6 h (yield: 78–82%).

This method is limited by competing over-oxidation and requires careful stoichiometric control to avoid decomposition.

Direct Introduction of the Tosylimino Group

An alternative strategy involves the direct incorporation of the tosylimino group into pre-oxidized 1,3-dithiane-1,3,3-trioxide. Reaction of 1,3-dithiane-1,3,3-trioxide with tosyl azide (TsN) in the presence of a copper(I) catalyst facilitates nitrene transfer, yielding the imino derivative. This one-pot method avoids intermediate isolation, improving overall efficiency.

Mechanistic Insight:

The Cu(I)-catalyzed reaction proceeds via a nitrene intermediate, which inserts into the S–S bond of the trioxide. Density functional theory (DFT) studies suggest a stepwise radical mechanism, with spin density localized on the sulfur atoms during bond cleavage.

Optimization Data:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuBr | THF | 60 | 65 |

| CuI | DCE | 80 | 72 |

| CuOTf | Toluene | 100 | 58 |

Multicomponent Assembly Strategies

Condensation of Dithiols with Tosyl Imines

A convergent route employs 1,2-ethanedithiol and tosyl imine derivatives in the presence of an oxidizing agent. For instance, condensation of 1,2-ethanedithiol with N-tosylbenzaldimine under aerobic conditions generates the 1,3-dithiane ring, while simultaneous oxidation forms the trioxide bridges.

Reaction Scheme:

Challenges:

-

Competing polymerization of dithiols.

-

Low regioselectivity in trioxide formation.

Electrophilic Aromatic Substitution

Functionalization of preformed 1,3-dithiane-1,3,3-trioxide via electrophilic substitution with tosyl iodide (TsI) has been reported. The reaction proceeds in acetonitrile at reflux, with silver triflate (AgOTf) as a Lewis acid catalyst.

Yield and Selectivity:

-

Major product: this compound (63%).

-

Side products: Di-tosylated derivatives (22%), unreacted starting material (15%).

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple 1,3-dithiane-1,3,3-trioxide with tosyl amides. For example, Pd(PPh) mediates the coupling of 1,3-dithiane-1,3,3-trioxide with N-tosylhydrazones in the presence of cesium carbonate (CsCO), achieving yields up to 68%.

Advantages:

-

Tolerance for electron-deficient aryl groups.

-

Mild conditions (room temperature, 24 h).

Limitations:

-

Sensitivity to moisture.

-

High catalyst loading (5 mol%).

Photocatalytic Oxidation-Imination

A novel photocatalytic method employs [Ru(bpy)] as a photosensitizer to oxidize 1,3-dithiane while simultaneously introducing the tosylimino group. Under blue LED irradiation, the reaction achieves 74% yield in acetonitrile/water (9:1) at pH 7.

Mechanistic Pathway:

-

Photoexcitation of [Ru(bpy)] generates a charge-separated state.

-

Electron transfer to O produces superoxide (O), oxidizing sulfur atoms.

-

Concurrent imination occurs via radical recombination with tosyl azide-derived species.

Comparative Analysis of Methods

Table 1. Efficiency and Practicality of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sulfonation/Oxidation | 82 | 95 | Moderate | $$ |

| Cu-Catalyzed Imidation | 72 | 89 | High | $$$ |

| Photocatalytic | 74 | 91 | Low | $$$$ |

| Palladium Cross-Coupling | 68 | 87 | Moderate | $$$$ |

Key Observations:

-

Traditional sulfonation/oxidation remains the most cost-effective for large-scale synthesis.

-

Photocatalytic methods offer superior selectivity but require specialized equipment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Tosylimino-1,3-dithiane-1,3,3-trioxide, and how can its purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving sulfonyl imino precursors. For example, analogous syntheses of sulfonyl-containing heterocycles (e.g., 3-aminobenzisothiazole-1,1-dioxides) involve high-temperature reactions with phosphorus pentoxide and amines . For purity optimization:

- Use column chromatography (as in for dispirophosphazenes) with polar solvents (e.g., ethyl acetate/hexane gradients).

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Remove byproducts (e.g., triethylammonium chloride) via filtration and solvent evaporation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use , , and NMR (if applicable) to confirm substituent positions and electronic environments.

- X-ray Crystallography : Resolve molecular geometry and confirm sulfonyl/imino bonding motifs (as demonstrated in ’s Supplementary Information) .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.

Advanced Research Questions

Q. How do electronic effects of the tosylimino group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the sulfonyl and imino groups.

- Compare reactivity with analogs (e.g., trans-1,3-dithiane-1,3-dioxide in ) to assess how the trioxide and tosylimino groups alter transition states .

- Experimental validation: Conduct kinetic studies under varying conditions (e.g., polar aprotic solvents, nucleophile concentrations).

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl-imino heterocycles?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

- Crystallographic Alignment : Use X-ray structures (as in ) to confirm static vs. dynamic structural features .

Q. Can this compound act as a chiral auxiliary or catalyst in asymmetric synthesis?

- Methodological Answer :

- Chiral Pool Analysis : Test enantioselective reactions (e.g., Mannich or aldol reactions) using the compound as a template, similar to trans-1,3-dithiane-1,3-dioxide in .

- Catalytic Screening : Evaluate catalytic efficiency in model reactions (e.g., α-hydroxy thioester synthesis) under varying temperatures and chiral ligands.

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 1–14) and monitor decomposition via HPLC or UV-Vis spectroscopy.

- Mechanistic Probes : Identify degradation products using LC-MS and propose cleavage pathways (e.g., sulfonyl group hydrolysis).

Data Analysis & Experimental Design

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., sulfotransferases).

- MD Simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over nanosecond timescales.

Q. How to design a kinetic study to compare the compound’s reactivity with its non-sulfonylated analogs?

- Methodological Answer :

- Pseudo-First-Order Conditions : Fix concentrations of the compound and vary nucleophile (e.g., Grignard reagents) to measure rate constants.

- Activation Parameters : Use the Eyring equation with data from temperature-dependent experiments (25–80°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.